molecular formula C14H18O4 B1475299 Ethyl 2-(4-isopropoxy-3-methylphenyl)-2-oxoacetate CAS No. 1860876-04-5

Ethyl 2-(4-isopropoxy-3-methylphenyl)-2-oxoacetate

Cat. No. B1475299
CAS RN: 1860876-04-5
M. Wt: 250.29 g/mol
InChI Key: PPRZEXZIJUJDIQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-isopropoxy-3-methylphenyl)-2-oxoacetate, commonly referred to as EIPMPA, is an organic compound that is widely used in the synthesis of various molecules and materials. It is a versatile reagent that can be used in a variety of organic synthesis reactions, including alkylation, condensation, and esterification. EIPMPA is a colorless liquid with a pungent odor and is soluble in many solvents, including water and alcohols.

Mechanism of Action

The mechanism of action of EIPMPA is based on the reaction of its isopropoxy group with a nucleophile, such as an alcohol or an amine. The reaction produces an ester, which can be further reacted with other molecules to form a variety of products.
Biochemical and Physiological Effects
EIPMPA has no known biochemical or physiological effects. It is considered to be a safe and non-toxic compound.

Advantages and Limitations for Lab Experiments

The advantages of using EIPMPA in lab experiments include its low cost, its availability in a variety of solvents, and its versatility in organic synthesis reactions. The main limitation of using EIPMPA is its pungent odor, which can be unpleasant to work with.

Future Directions

For research on EIPMPA include exploring new applications for its use in organic synthesis reactions, such as in the synthesis of polymers, pharmaceuticals, and dyes. Additionally, further research could be conducted to investigate its potential uses in biochemistry, such as in the synthesis of peptides and proteins. Furthermore, research could be conducted to investigate the mechanism of action of EIPMPA and to identify new reactions that can be catalyzed by it. Finally, research could be conducted to identify new solvents or catalysts that could be used to improve the efficiency of reactions catalyzed by EIPMPA.

Scientific Research Applications

EIPMPA is widely used in scientific research as a reagent for organic synthesis reactions. It is used in the synthesis of compounds such as polymers, pharmaceuticals, and dyes. It is also used in the synthesis of polymers, such as polyurethanes and polyamides. In addition, EIPMPA is used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory agents. Furthermore, it is used in the synthesis of dyes and pigments, such as acid dyes and reactive dyes.

properties

IUPAC Name

ethyl 2-(3-methyl-4-propan-2-yloxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-5-17-14(16)13(15)11-6-7-12(10(4)8-11)18-9(2)3/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRZEXZIJUJDIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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